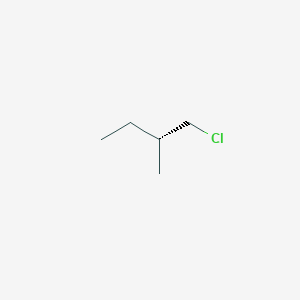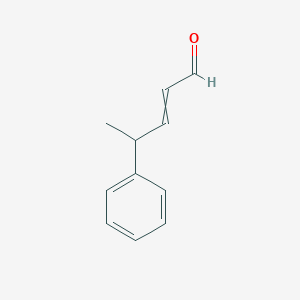![molecular formula C12H13NO B14654390 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one CAS No. 51315-09-4](/img/structure/B14654390.png)
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is a heterocyclic compound with a unique structure that includes a fused pyridine and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used to formylate the julolidine moiety efficiently . The reaction typically involves the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Vilsmeier-Haack reaction or other efficient synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one has several scientific research applications:
作用機序
The mechanism of action of 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline 4-oxide
- 8-Hydroxyjulolidine
- 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-8-ol
Uniqueness
2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one is unique due to its specific structural features, which include a fused pyridine and quinoline ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
51315-09-4 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C12H13NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5H,2,4,6-8H2 |
InChIキー |
WQWGHSWSHDYPCY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=CC=C2)C(=O)CCN3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)


![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)


